N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a synthetic compound that features a piperidine and pyrazine moiety. Piperidine is a six-membered heterocyclic amine, while pyrazine is a nitrogen-containing aromatic heterocycle. These structures are often found in pharmacologically active compounds due to their ability to interact with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the pyrazine ring.
Formation of the benzamide structure: This involves the reaction of the intermediate with isobutylamine and a benzoyl chloride derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or amine derivative .
Scientific Research Applications
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antimicrobial effects.
Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is unique due to its specific combination of piperidine and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methylpropyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)14-23-19(25)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-4-3-5-13-24/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVNIFGTLYKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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